molecular formula C14H14FNO B8765227 4-(6-Fluoro-1H-indol-3-YL)cyclohexanone

4-(6-Fluoro-1H-indol-3-YL)cyclohexanone

Cat. No. B8765227
M. Wt: 231.26 g/mol
InChI Key: SKNMASWKKBMMFF-UHFFFAOYSA-N
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Patent
US06110956

Procedure details

This compound was prepared in the manner as described above for (3a) by replacing 4-(5-fluoro-1H-3-indolyl)-cyclohexanone ethylene ketal with 4-(6-fluoro-1H-3-indolyl)-cyclohexanone ethylene ketal (5.4 g) in 99% (19.3 g) yield as a white solid: mp 102-105° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-(6-fluoro-1H-3-indolyl)-cyclohexanone ethylene ketal
Quantity
5.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC1C=C2C(=CC=1)NC=C2C1CCC(=O)CC1.C1O[C:21]2([CH2:26][CH2:25][CH:24]([C:27]3[C:35]4[C:30](=[CH:31][C:32]([F:36])=[CH:33][CH:34]=4)[NH:29][CH:28]=3)[CH2:23][CH2:22]2)[O:20]C1>>[F:36][C:32]1[CH:31]=[C:30]2[C:35]([C:27]([CH:24]3[CH2:23][CH2:22][C:21](=[O:20])[CH2:26][CH2:25]3)=[CH:28][NH:29]2)=[CH:34][CH:33]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C2C(=CNC2=CC1)C1CCC(CC1)=O
Step Two
Name
4-(6-fluoro-1H-3-indolyl)-cyclohexanone ethylene ketal
Quantity
5.4 g
Type
reactant
Smiles
C1COC2(CCC(CC2)C2=CNC3=CC(=CC=C23)F)O1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared in the manner
CUSTOM
Type
CUSTOM
Details
yield as a white solid

Outcomes

Product
Name
Type
Smiles
FC1=CC=C2C(=CNC2=C1)C1CCC(CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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